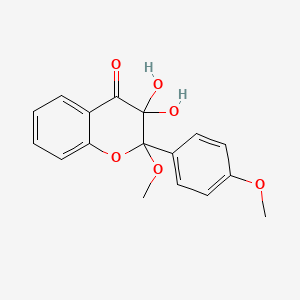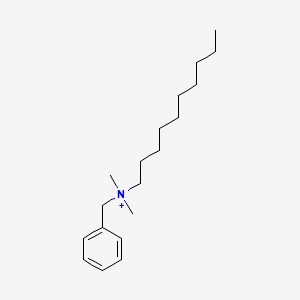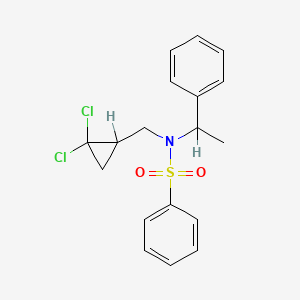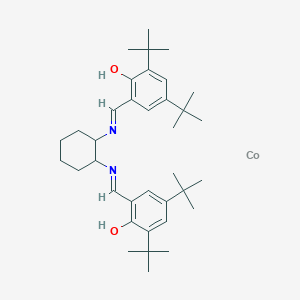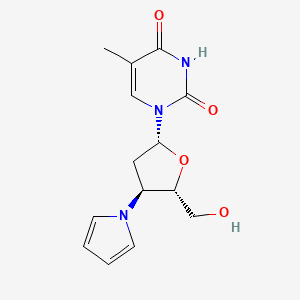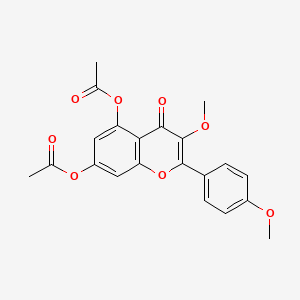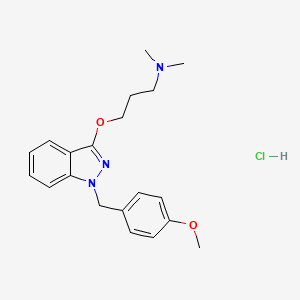
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Propoxy Chain: The propoxy chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the propoxy moiety.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Addition of the Methoxybenzyl Group: The methoxybenzyl group can be attached via Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole: The parent compound, which lacks the additional functional groups.
3-(Dimethylamino)propoxy Indazole: A similar compound with the dimethylamino and propoxy groups but without the methoxybenzyl group.
1-(p-Methoxybenzyl) Indazole: A compound with the methoxybenzyl group but lacking the dimethylamino and propoxy groups.
Uniqueness
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
1472-33-9 |
|---|---|
Fórmula molecular |
C20H26ClN3O2 |
Peso molecular |
375.9 g/mol |
Nombre IUPAC |
3-[1-[(4-methoxyphenyl)methyl]indazol-3-yl]oxy-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-22(2)13-6-14-25-20-18-7-4-5-8-19(18)23(21-20)15-16-9-11-17(24-3)12-10-16;/h4-5,7-12H,6,13-15H2,1-3H3;1H |
Clave InChI |
UFYGTSXYPZREDL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Amino-5-ethoxyphenyl)sulfanyl]acetic acid](/img/structure/B12809314.png)
![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)
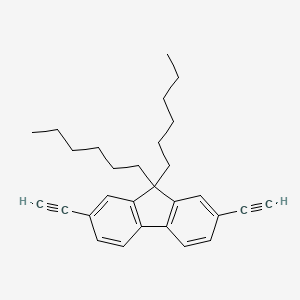
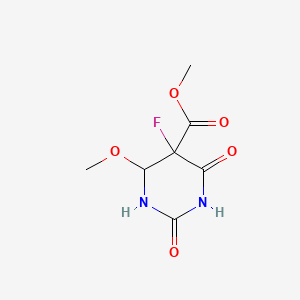
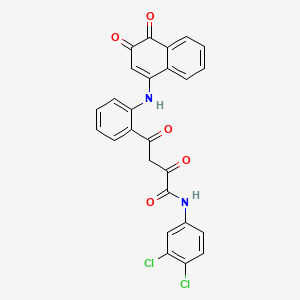

![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
